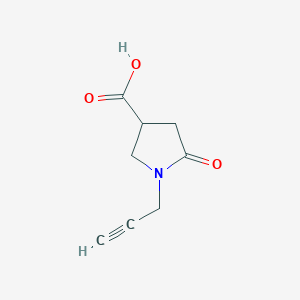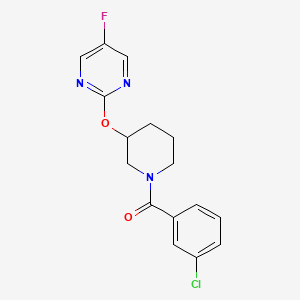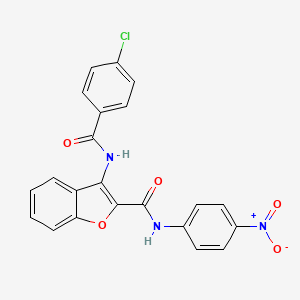
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide, also known as BPTES, is a small molecule inhibitor that specifically targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine into glutamate, which is a key metabolic pathway for cancer cells. BPTES has been extensively studied for its potential as an anti-cancer drug and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide specifically targets the glutaminase enzyme, which is overexpressed in many types of cancer cells. By inhibiting glutaminase, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide blocks the conversion of glutamine to glutamate, which is a key metabolic pathway for cancer cells. This leads to a decrease in energy production and cell growth, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has been shown to specifically target cancer cells that rely on glutamine metabolism for survival. It has been shown to have minimal effects on normal cells, making it a promising anti-cancer drug candidate. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for other diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide in lab experiments is its specificity for cancer cells that rely on glutamine metabolism. This allows for targeted testing of anti-cancer drugs. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide. One area of focus is the development of more stable and soluble forms of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide for use in lab experiments and potential clinical applications. Another area of focus is the development of combination therapies that use N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide in conjunction with other anti-cancer drugs to enhance its effectiveness. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide and its potential as a treatment for other diseases beyond cancer.
Métodos De Síntesis
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide can be synthesized using a multi-step process involving the reaction of 5-bromonicotinic acid with 2-aminothiophenol to form an intermediate compound. This intermediate is then reacted with 1H-pyrazole-1-carboxamide to form the final product, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide.
Aplicaciones Científicas De Investigación
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to specifically target cancer cells that rely on glutamine metabolism for survival, while sparing normal cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-bromonicotinamide has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
5-bromo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c16-13-6-12(7-17-8-13)15(21)18-9-14(11-2-5-22-10-11)20-4-1-3-19-20/h1-8,10,14H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVISCKDKMUKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2908134.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-enamide](/img/structure/B2908138.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2908139.png)
![6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2908140.png)

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide](/img/structure/B2908145.png)
![(3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B2908148.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2908149.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908150.png)